4,4-Dimethylcyclohexane-1-thiol
Description
Significance of Cyclic Thiols in Organic Chemistry and Advanced Materials Science
Cyclic thiols, or thiacycloalkanes, are a pivotal class of organosulfur compounds that have found extensive utility across various domains of science. britannica.comwikipedia.org In organic synthesis, their distinct reactivity makes them valuable intermediates. The thiol group is a potent nucleophile and can readily participate in a variety of chemical transformations, including the formation of thioethers, thioacetals, and disulfides. britannica.com This reactivity is fundamental in the construction of complex molecular architectures.
In the sphere of advanced materials science, cyclic thiols and their derivatives are instrumental in the development of functional materials. Their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, has been a cornerstone of nanotechnology. britannica.com These organized molecular layers are crucial for modifying surface properties and fabricating sensors, molecular electronics, and biocompatible coatings. Furthermore, the incorporation of thiol functionalities into polymers can impart unique properties, leading to the creation of responsive materials, drug delivery systems, and robust cross-linked networks. researchgate.net
The Research Landscape of Substituted Cyclohexane (B81311) Derivatives
Substituted cyclohexanes are fundamental building blocks in organic chemistry, with their conformational analysis being a cornerstone of stereochemistry. masterorganicchemistry.comlibretexts.org The chair conformation of the cyclohexane ring minimizes steric and torsional strain, and the orientation of substituents as either axial or equatorial profoundly influences the molecule's stability and reactivity. masterorganicchemistry.comyoutube.com The preference for a substituent to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions is a well-established principle. youtube.comlibretexts.org
The introduction of a gem-dimethyl group, as seen in 4,4-dimethylcyclohexane-1-thiol, introduces a significant steric buttress. This "Thorpe-Ingold effect" can influence the ring's conformational flexibility and the reactivity of functional groups at other positions. Research into gem-disubstituted cyclohexanes often explores how this structural motif can be used to control reaction pathways and stabilize particular conformations, which is of great interest in the synthesis of natural products and other complex molecules.
Fundamental Research Questions and Objectives Pertaining to this compound
The specific structure of this compound prompts several fundamental research inquiries. A primary objective is to elucidate its synthesis and purification, developing efficient and selective methods. While general methods for thiol synthesis exist, such as the reaction of a corresponding halide with a hydrosulfide (B80085) salt or the reduction of a ketone, their specific application to this sterically hindered system warrants investigation. wikipedia.org
A second key research area revolves around the detailed conformational analysis of this compound. Determining the energetic preference for the thiol group to exist in the axial versus the equatorial position is crucial for understanding its reactivity. The presence of the gem-dimethyl group at the C4 position is expected to influence this equilibrium.
Furthermore, a significant objective is to explore the potential applications of this molecule in advanced materials science. Investigating its ability to form stable self-assembled monolayers on various substrates and understanding how the gem-dimethyl group affects the packing and properties of these monolayers are critical research goals. The unique steric profile of this compound could lead to the development of novel functional surfaces with tailored properties.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H16S |
| Molecular Weight | 144.28 g/mol |
| CAS Number | 1343854-36-3 |
This data is compiled from chemical supplier information. cymitquimica.combiosynth.combldpharm.com
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylcyclohexane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16S/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIOVAHUARRXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4,4 Dimethylcyclohexane 1 Thiol and Analogous Cyclic Thiols
Synthesis of Chemically Modified 4,4-Dimethylcyclohexane-1-thiol Derivatives
The sulfhydryl group of this compound is highly reactive and serves as a versatile handle for chemical modification. creative-proteomics.com This reactivity allows for the synthesis of a wide range of functionalized derivatives.
The nucleophilic nature of the thiol group, particularly in its deprotonated thiolate form, allows it to react with a variety of electrophiles. nih.gov This forms the basis for numerous derivatization strategies. thermofisher.com
Alkylation: Thiols readily undergo S-alkylation when treated with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a base to form thioethers. This is a classic Sₙ2 reaction.
Michael Addition: Thiols are excellent nucleophiles for Michael (1,4-conjugate) addition reactions with α,β-unsaturated carbonyl compounds like acrylates and maleimides. The reaction with maleimides is particularly efficient and specific at a pH range of 6.5-7.5, forming a stable thioether linkage. thermofisher.comnih.gov This reaction is widely used in bioconjugation.
Acylation: Reaction with acyl chlorides or anhydrides yields thioesters. Thioesters are important intermediates in their own right and can be more stable than their oxygen-ester counterparts in certain contexts.
Disulfide Formation: Thiols can be oxidized to form symmetrical or mixed disulfides. This reversible reaction is fundamental in biochemistry, for example in the formation of disulfide bridges in proteins, and can be achieved using mild oxidizing agents. creative-proteomics.com
Table 2: Common Derivatization Reactions of the Sulfhydryl Group
| Reaction Type | Electrophile Example | Functional Group Formed |
|---|---|---|
| Alkylation | Alkyl Halide (R-X) | Thioether (R-S-R') |
| Michael Addition | Maleimide | Thioether |
| Acylation | Acyl Chloride (R-COCl) | Thioester (R-S-CO-R') |
This table illustrates general reaction types for a thiol (R-SH).
A powerful and modern method for thiol derivatization is the thiol-ene reaction. wikipedia.orgchem-station.com This reaction is considered a "click chemistry" process due to its high efficiency, high yield, stereoselectivity, and simple reaction conditions. wikipedia.orgmdpi.com The process involves the addition of a thiol across a double bond (an ene).
The most common mechanism is a free-radical addition, which can be initiated by UV light or a radical initiator. wikipedia.org
Initiation: A thiyl radical (RS•) is generated from the thiol (RSH).
Propagation: The thiyl radical adds to an alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.
This pathway allows for the covalent attachment of the 4,4-dimethylcyclohexylthio group to any molecule containing an alkene. The versatility of the "ene" component means that a vast array of functionalities can be introduced. The thiol-ene reaction has found extensive use in polymer synthesis, surface patterning, and the creation of complex biomaterials. wikipedia.orgnih.gov For example, a molecule containing a terminal alkene could be readily coupled to this compound under photochemical conditions to yield a highly specific thioether derivative.
Multicomponent Reaction Methodologies Involving Cyclic Thiols
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. chemistryforsustainability.org This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste compared to traditional multi-step syntheses. chemistryforsustainability.orgwikipedia.org For the synthesis of cyclic thiols and their derivatives, several MCRs have been adapted to incorporate a sulfur-containing component, leading to the formation of diverse sulfur heterocycles. researchgate.net
Ugi and Passerini Reactions:
The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs. wikipedia.orgwikipedia.org The classical Ugi four-component reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org A variation, the thio-Ugi reaction, utilizes a thioacid in place of a carboxylic acid, allowing for the direct synthesis of thio-peptides and related structures. rsc.org These intermediates can then undergo further cyclization to form sulfur-containing heterocycles. rsc.org Similarly, the Passerini three-component reaction, which typically combines a carboxylic acid, a carbonyl compound, and an isocyanide, can be modified. wikipedia.orgorganic-chemistry.org While direct incorporation of a thiol is less common, post-Passerini cyclization strategies can be employed to generate sulfur-containing heterocycles like β-lactams. wikipedia.org Furthermore, research has explored trapping the nitrilium ion intermediate, central to Ugi-type reactions, with various nucleophiles, including thiols and hydrogen sulfide, expanding the reaction's scope for creating diverse organosulfur compounds. acs.org
Biginelli Reaction:
The Biginelli reaction, first described in 1891, is a three-component reaction that classically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335). wikipedia.orgsigmaaldrich.com A significant modification for synthesizing sulfur-containing compounds involves the substitution of urea with thiourea. nih.govorganic-chemistry.org This leads to the formation of 3,4-dihydropyrimidin-2(1H)-thiones (DHPMs), which are important scaffolds in medicinal chemistry. nih.govnih.gov The reaction mechanism proceeds through a series of bimolecular steps, including condensation and cyclization, to form the final heterocyclic product. wikipedia.orgsigmaaldrich.com The use of various catalysts, including Lewis and Brønsted acids, can enhance reaction yields and efficiency. wikipedia.orgorganic-chemistry.org
| Multicomponent Reaction | Core Components | Sulfur-Containing Variant/Component | Resulting Sulfur Compound Class | Reference |
|---|---|---|---|---|
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Thioacid (replaces carboxylic acid) | Thio-peptides / Thiazoles | rsc.org |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Post-reaction cyclization with sulfur reagents | Sulfur-containing heterocycles (e.g., β-lactams) | wikipedia.org |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Thiourea (replaces urea) | Dihydropyrimidinethiones (DHPMs) | nih.govorganic-chemistry.org |
Green Chemistry Principles in the Synthesis of Organosulfur Compounds
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org The synthesis of organosulfur compounds, often associated with foul odors and reactive intermediates, benefits significantly from the application of these principles. nih.govwikipedia.org Key considerations include maximizing atom economy, improving energy efficiency, using renewable feedstocks, and employing safer solvents and catalysts. royalsocietypublishing.org
Several green chemistry metrics have been developed to quantify the environmental performance of a chemical process. acs.orgresearchgate.net These metrics provide a framework for comparing the "greenness" of different synthetic routes. taylorandfrancis.com
Atom Economy: Introduced by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the final desired product. acs.org MCRs, by their nature, tend to have high atom economy. wikipedia.org
E-Factor (Environmental Factor): This metric, developed by Roger Sheldon, measures the ratio of the mass of waste generated to the mass of the desired product. Lower E-factors indicate less waste and a greener process. acs.org
Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. It provides a more complete picture of the waste generated. acs.orgmdpi.com
Reaction Mass Efficiency (RME): This metric is the percentage of the mass of the reactants that ends up in the product, taking yield into account. researchgate.net
| Green Chemistry Metric | Definition | Ideal Value | Reference |
|---|---|---|---|
| Atom Economy | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% | 100% | acs.org |
| E-Factor | Total Mass of Waste / Mass of Product | 0 | acs.org |
| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product | 1 | acs.orgmdpi.com |
| Reaction Mass Efficiency (RME) | Mass of Product / Total Mass of Reactants | 100% | researchgate.net |
In the context of organosulfur synthesis, green methodologies are gaining traction. For instance, mechanochemistry, which involves conducting reactions in ball mills under solvent-free or low-solvent conditions, has been successfully applied to the synthesis of organosulfur heterocycles. acs.org This technique reduces the reliance on hazardous organic solvents. acs.org Another innovative approach is the electrochemical synthesis of organosulfur compounds, which can be powered by renewable energy. researchgate.net Recent studies have demonstrated efficient C-S bond formation by coupling biomass oxidation with sulfur-containing nucleophiles, achieving high faradaic efficiency and production rates in practical flow reactors. researchgate.net These methods represent a significant step towards more sustainable and environmentally benign production of valuable sulfur-containing molecules. royalsocietypublishing.orgresearchgate.net
Elucidation of Chemical Reactivity and Mechanistic Pathways of 4,4 Dimethylcyclohexane 1 Thiol
Nucleophilic Reactivity of the Cyclohexyl Thiol Group
The thiol group (-SH) of 4,4-dimethylcyclohexane-1-thiol is nucleophilic, particularly in its deprotonated thiolate form (-S⁻). Thiols are generally more acidic than their alcohol counterparts, meaning they can be deprotonated by moderately strong bases to form potent nucleophiles. libretexts.orgchemistrysteps.com The thiolate anion is a strong nucleophile and a relatively weak base, which favors substitution reactions over elimination reactions in many cases. chemistrysteps.com
Thiols readily participate in addition reactions with carbonyl compounds such as aldehydes and ketones. masterorganicchemistry.com In the presence of an acid catalyst, this compound can react with a carbonyl compound to form a hemithioacetal, which can then react with a second molecule of the thiol to yield a stable dithioacetal. wikipedia.org This reaction is a sulfur analog of acetal (B89532) formation from alcohols.
For this compound, the steric bulk of the dimethylcyclohexyl group can influence the rate of reaction and the stability of the resulting dithioacetal. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by the sulfur atom of the thiol. wikipedia.orgorganic-chemistry.org
Table 1: Comparison of Carbonyl Addition Reactions
| Reactant Type | Product with Thiol | Key Features |
|---|---|---|
| Aldehyde | Dithioacetal | Generally faster reaction rates than with ketones. |
| Ketone | Dithioacetal | Reaction is often reversible; steric hindrance can be a limiting factor. |
As a potent nucleophile, the thiolate derived from this compound readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions with suitable substrates, such as primary and secondary alkyl halides. chemistrysteps.com The reaction involves the backside attack of the thiolate on the electrophilic carbon, displacing the leaving group and forming a thioether.
R-S⁻ + R'-X → R-S-R' + X⁻
Due to the relatively low basicity of the thiolate, Sₙ2 reactions are generally favored over bimolecular elimination (E2) reactions, especially with primary and secondary substrates. chemistrysteps.com However, with sterically hindered alkyl halides or under conditions that favor elimination (e.g., strong, bulky bases and heat), E2 competition can become more significant. libretexts.org
The formation of a carbon-sulfur (C-S) bond involving this compound can occur through several mechanistic pathways.
Sₙ2 Mechanism: This is a common pathway for forming thioethers from alkyl halides. The thiolate acts as the nucleophile in a single, concerted step. The reaction rate is dependent on the concentration of both the thiolate and the alkyl halide and is sensitive to steric hindrance at the electrophilic carbon. youtube.com
Thioacetal Formation Mechanism: This acid-catalyzed addition to carbonyls involves two main stages: initial formation of a hemithioacetal followed by the conversion to the dithioacetal upon reaction with a second thiol equivalent. wikipedia.org The second step involves the protonation of the hydroxyl group of the hemithioacetal, which then leaves as a water molecule, generating a resonance-stabilized carbocation that is subsequently attacked by another thiol molecule. wikipedia.org
Metal-Catalyzed Cross-Coupling: Modern synthetic methods allow for C-S bond formation via transition-metal-catalyzed cross-coupling reactions, such as palladium- or copper-catalyzed thiolations of aryl halides. acsgcipr.org The general mechanism involves oxidative addition of the metal catalyst to the aryl halide, followed by coordination of the thiolate and subsequent reductive elimination to form the aryl thioether and regenerate the catalyst. acsgcipr.org
Oxidative Transformations and Redox Chemistry of this compound
The sulfur atom in the thiol group exists in its most reduced state (-2). It can undergo a range of oxidation reactions, making the redox chemistry of thiols particularly important.
One of the most characteristic reactions of thiols is their oxidation to disulfides. libretexts.org Two molecules of this compound can be oxidized to form bis(4,4-dimethylcyclohexyl) disulfide. This reaction involves the formation of a sulfur-sulfur (S-S) bond.
2 R-SH + [O] → R-S-S-R + H₂O
This oxidation can be accomplished by a variety of mild oxidizing agents, including molecular oxygen (O₂), hydrogen peroxide (H₂O₂), and halogens (I₂ or Br₂). libretexts.orglibretexts.org The disulfide bond is a covalent linkage but can be readily cleaved back to the corresponding thiols by treatment with reducing agents like zinc in acid or through thiol-disulfide exchange. libretexts.orglibretexts.org
Thiol-disulfide exchange is a key reaction where a thiolate anion attacks a sulfur atom of a disulfide bond, cleaving the S-S bond and forming a new disulfide. wikipedia.org This process is crucial in the rearrangement of disulfide bonds in biological systems and is kinetically, rather than thermodynamically, controlled in many cellular processes. nih.gov The rate of this exchange is highly pH-dependent, as it requires the presence of the nucleophilic thiolate form. wikipedia.org
Table 2: Redox Reactions of the Thiol Group
| Reaction Type | Reactants | Product | Conditions |
|---|---|---|---|
| Oxidation | 2 x this compound | bis(4,4-dimethylcyclohexyl) disulfide | Mild oxidizing agents (I₂, H₂O₂, O₂) libretexts.org |
| Reduction | bis(4,4-dimethylcyclohexyl) disulfide | 2 x this compound | Reducing agents (Zn/H⁺) libretexts.org |
Further oxidation of the sulfur atom in this compound can lead to a series of more highly oxidized sulfur-containing functional groups. The oxidation of thiols beyond the disulfide stage typically proceeds through a sequence of intermediates.
The initial oxidation product can be a sulfenic acid (R-SOH). nih.gov Sulfenic acids are often unstable intermediates that can react further. nih.govyoutube.com Subsequent oxidation steps yield sulfinic acids (R-SO₂H) and finally sulfonic acids (R-SO₃H), which are highly stable and strongly acidic. nih.govyoutube.com
R-SH → [R-SOH] → R-SO₂H → R-SO₃H
The kinetics of these oxidation reactions are complex and depend on the specific oxidant used, the pH of the medium, and the structure of the thiol. nih.gov The rate of thiol oxidation is generally influenced by the pKa of the thiol, as the more easily deprotonated thiolate is the more reactive nucleophilic species. nih.gov The steric hindrance presented by the 4,4-dimethylcyclohexyl group would be expected to decrease the reaction rates compared to unhindered linear thiols due to impeded access to the sulfur atom.
Stereochemical and Conformational Influences on Thiol Reactivity
The reactivity of the thiol group in this compound is intrinsically linked to its stereochemical environment. The cyclohexane (B81311) ring predominantly exists in a chair conformation to minimize angular and torsional strain. The bulky gem-dimethyl group at the C4 position effectively prevents ring flipping, meaning the substituents on the ring have fixed axial or equatorial orientations. This conformational rigidity allows for a detailed examination of how the spatial orientation of the thiol group influences its chemical behavior.
The two diastereomers of this compound, cis and trans, provide distinct stereochemical settings. In the cis isomer, if the C1 methyl group is considered equatorial, the thiol group at C1 would be axial. Conversely, in the trans isomer, both the C1 methyl group and the C1 thiol group can occupy equatorial positions, or both can be in axial positions. However, due to the significant steric strain associated with axial substituents, the diequatorial conformation of the trans isomer is overwhelmingly favored.
Intramolecular Interactions and Neighboring Group Effects
Intramolecular interactions play a crucial role in dictating the reactivity of the thiol group. In the conformer where the thiol group is in an axial position, it experiences 1,3-diaxial interactions with the axial hydrogens on C3 and C5. These steric repulsions can raise the ground state energy of the molecule, potentially influencing the activation energy of subsequent reactions.
A more profound influence on reactivity arises from the potential for neighboring group participation (NGP) by the sulfur atom. The lone pairs of electrons on the sulfur of the thiol group can act as an internal nucleophile, a phenomenon known as anchimeric assistance. This is particularly relevant in reactions where a carbocation intermediate is formed at a neighboring carbon or in nucleophilic substitution reactions at an adjacent carbon.
For anchimeric assistance to occur effectively, the participating group and the leaving group must be in an anti-periplanar arrangement. In the context of the cyclohexane ring, this translates to a trans-diaxial orientation. For instance, in a derivative of cis-4,4-Dimethylcyclohexane-1-thiol where a leaving group is placed in an axial position on an adjacent carbon, the axial thiol group is perfectly positioned to provide anchimeric assistance. This can lead to a significant rate enhancement compared to a system where such participation is not possible. The reaction would proceed through a bridged sulfonium (B1226848) ion intermediate, which would then be attacked by an external nucleophile. This mechanism typically results in the retention of stereochemistry at the reaction center.
The table below illustrates the relative stability of conformers based on axial and equatorial positioning of a generic substituent, which is a key factor in understanding the likelihood of certain intramolecular interactions.
| Conformer of Substituted Cyclohexane | Relative Energy (kcal/mol) | Predominant Interactions |
| Equatorial Substituent | 0 | Minimal steric strain |
| Axial Substituent | >1.7 | 1,3-Diaxial interactions |
Note: The energy values are generalized and can vary depending on the specific substituent.
Kinetic and Thermodynamic Stereocontrol in Thiol Reactions
The principles of kinetic and thermodynamic control are fundamental to understanding the product distribution in reactions of this compound. When a reaction can lead to two or more different products, the product that is formed fastest is the kinetic product, while the most stable product is the thermodynamic product. The reaction conditions, particularly temperature, often determine which product predominates.
Consider the addition of an electrophile to the thiol group, which can lead to different stereoisomeric products. At lower temperatures, the reaction is likely to be under kinetic control. The transition state with the lower activation energy will be favored, leading to the formation of the kinetic product. This might be the product that is formed with less steric hindrance during the approach of the reagent, regardless of the final product's stability.
At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. Under these conditions, the reaction is under thermodynamic control, and the major product will be the most stable one. In the case of this compound derivatives, the thermodynamic product would likely be the one where bulky groups are in the more stable equatorial positions, minimizing steric strain in the final product.
The interplay between kinetic and thermodynamic control can be illustrated by considering a hypothetical reaction where the thiol group attacks an electrophile, leading to either an axial or equatorial addition product.
| Control | Favored Product | Reaction Conditions | Rationale |
| Kinetic Control | Product from lower energy transition state | Low temperature, short reaction time | The reaction pathway with the smallest activation energy barrier is preferred. researchgate.netlibretexts.org |
| Thermodynamic Control | Most stable product | High temperature, long reaction time | The reaction is reversible, allowing equilibrium to favor the lowest energy product. researchgate.netlibretexts.org |
The conformational rigidity of the 4,4-dimethylcyclohexane framework provides an excellent platform to dissect these effects. For instance, in the cis-isomer with an axial thiol group, a reaction might kinetically favor an axial attack to relieve some of the existing 1,3-diaxial strain in the transition state. However, the thermodynamically favored product would likely have the new, bulkier substituent in the equatorial position.
Advanced Analytical and Spectroscopic Characterization of 4,4 Dimethylcyclohexane 1 Thiol
Chromatographic Techniques for High-Resolution Separation and Identification
Chromatographic methods are essential for separating 4,4-Dimethylcyclohexane-1-thiol from complex matrices and providing the initial step towards its identification and quantification. The choice between gas and liquid chromatography is primarily dictated by the volatility of the compound and the nature of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Volatile Thiols
Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile sulfur compounds like this compound. The high volatility of low-molecular-weight thiols makes them suitable for GC separation. However, their reactivity can lead to poor chromatographic peak shape and interaction with metal components in the GC system. chromforum.org
Methodologies often employ a capillary column with a non-polar or mid-polar stationary phase to achieve separation based on boiling point and polarity. The mass spectrometer serves as a powerful detector, providing both qualitative (mass spectrum) and quantitative (ion abundance) data. The identification of phytochemical compounds through GC-MS is typically based on peak area, retention time, molecular weight, and molecular formula. researchgate.net For volatile thiols, electron ionization (EI) is common, although chemical ionization (CI) can offer enhanced sensitivity for certain alkyl thiols. chromforum.org To overcome challenges associated with the analysis of these reactive compounds, specialized detectors like the sulfur chemiluminescence detector (SCD) can be used for their high selectivity and sensitivity towards sulfur-containing molecules. mdpi.com
Table 1: Typical GC-MS Parameters for Volatile Thiol Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Fused silica capillary (e.g., DB-5ms, CP-Volamine) | Provides high-resolution separation of volatile compounds. chromforum.org |
| Injector Temperature | 200-250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 40 °C hold, ramp to 250 °C) | Separates compounds based on their boiling points. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | Fragments the molecule for mass analysis; CI can provide a stronger molecular ion signal. chromforum.org |
| Detector | Mass Spectrometer (Scan or SIM mode) | Identifies and quantifies compounds based on their mass-to-charge ratio. |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Mixtures
While GC-MS is well-suited for volatile compounds, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is indispensable for analyzing thiols in complex liquid matrices, particularly when dealing with less volatile compounds or when derivatization is employed to enhance detection. nih.govoup.com HPLC-MS/MS, especially using a triple quadrupole (QqQ) mass spectrometer, provides excellent selectivity and sensitivity for quantitative analysis. unipd.itacs.org
The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with an acid modifier (e.g., formic acid) to improve peak shape and ionization efficiency. acs.org Electrospray ionization (ESI) in positive ion mode is commonly used, as it is effective for the analysis of derivatized thiols that incorporate a chargeable tag. acs.orgacs.org
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
The analysis of thiols by both GC and HPLC is often significantly improved through derivatization. nih.gov This chemical modification of the thiol group serves several purposes: it can decrease volatility for GC analysis, improve chromatographic behavior, enhance stability by preventing oxidation, and increase the sensitivity of detection by introducing a chromophore, fluorophore, or easily ionizable group. nih.govresearchgate.netnih.gov
Several reagents are available for the specific derivatization of the sulfhydryl (-SH) group. mdpi.com For GC-MS analysis, reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) are used to form stable derivatives with improved chromatographic properties. mdpi.comnih.gov For HPLC, reagents such as 4,4′-dithiodipyridine (DTDP) and monobromobimane (mBBr) react with thiols to form derivatives that can be detected with high sensitivity by UV or fluorescence detectors, or by mass spectrometry. acs.orgacs.orgunipd.itscispace.com Ethyl propiolate is another reagent that reacts with the sulfhydryl group to form stable derivatives suitable for analysis. mdpi.comsemanticscholar.org
Table 2: Common Derivatization Reagents for Thiol Analysis
| Reagent | Acronym | Analytical Technique | Advantages |
|---|---|---|---|
| 2,3,4,5,6-Pentafluorobenzyl bromide | PFBBr | GC-MS | Forms stable, electron-capturing derivatives, enhancing sensitivity in negative ion CI-MS. mdpi.com |
| Ethyl propiolate | ETP | GC-MS, HPLC | Reacts rapidly with thiols, simplifying sample preparation. mdpi.comsemanticscholar.org |
| 4,4′-Dithiodipyridine | DTDP | HPLC-MS/MS | Reacts rapidly and specifically at acidic pH, suitable for matrices like wine. nih.govacs.orgacs.org |
| Monobromobimane | mBBr | HPLC-Fluorescence, HPLC-MS | Forms highly fluorescent and stable thioethers, allowing for detection at picomole levels. oup.comscispace.com |
| N-Ethylmaleimide | NEM | HPLC-MS | Provides rapid and specific reaction with sulfhydryl groups to prevent artifactual oxidation. researchgate.netresearchgate.net |
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Following chromatographic separation, spectroscopic techniques provide definitive structural information and are crucial for the unambiguous identification of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure and stereochemistry of this compound. The conformation of the cyclohexane (B81311) ring (chair, boat, or twist-boat) and the orientation of the substituents (axial or equatorial) can be determined through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments. nih.gov
In the ¹H NMR spectrum, the chemical shift and, more importantly, the coupling constants (³JHH) of the proton attached to the same carbon as the thiol group (the H-1 proton) are diagnostic of its orientation. A large coupling constant (typically 8-12 Hz) indicates an axial-axial relationship with neighboring protons, while smaller coupling constants (2-5 Hz) are characteristic of axial-equatorial or equatorial-equatorial interactions. oup.com Variable-temperature NMR studies can be used to study the dynamics of ring-flipping and determine the energetic preference for the axial versus equatorial conformer. jove.commasterorganicchemistry.com
2D NMR techniques provide further structural confirmation:
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, helping to piece together the carbon skeleton. ipb.pt
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is critical for confirming stereochemical assignments and the relative orientation of substituents on the ring. wordpress.com
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its characteristic bond vibrations. royalholloway.ac.uk
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most characteristic absorption is the S-H stretching vibration, which typically appears as a weak but sharp band in the region of 2550-2600 cm⁻¹. The C-H stretching vibrations of the methyl and cyclohexane ring protons are observed around 2850-3000 cm⁻¹. The region from 600-1500 cm⁻¹ contains a complex pattern of C-C stretching and C-H bending vibrations, which constitute the unique fingerprint region for this molecule.
Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing sulfur-containing compounds. royalholloway.ac.uk The C-S stretching vibration, which is often weak in the IR spectrum, typically gives a more intense signal in the Raman spectrum in the range of 600-750 cm⁻¹. The S-H stretching band is also observable. Furthermore, the C-S-H bending mode can be identified around 850 cm⁻¹. rsc.org Surface-Enhanced Raman Scattering (SERS) can be employed to significantly amplify the Raman signal of thiols, as they have a strong affinity for metal surfaces like gold or silver nanoparticles, allowing for highly sensitive detection. nih.gov
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Intensity |
|---|---|---|---|
| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman | Strong (IR), Medium (Raman) |
| S-H Stretch | 2550 - 2600 | IR, Raman | Weak (IR), Medium (Raman) |
| CH₂/CH₃ Bend | 1350 - 1470 | IR, Raman | Medium |
| C-S-H Bend | ~850 | Raman | Medium rsc.org |
| C-S Stretch | 600 - 750 | IR, Raman | Weak (IR), Strong (Raman) |
Challenges and Innovations in Trace-Level Thiol Analysis
The analysis of thiols at trace and ultra-trace concentrations (ng/L range) presents significant analytical hurdles, primarily due to the high reactivity of the sulfhydryl (–SH) group and the complexity of sample matrices. mdpi.com These challenges necessitate innovative approaches in sample preparation, derivatization, and detection.
Key Challenges:
High Reactivity and Instability: The sulfhydryl group is highly reactive and prone to oxidation, which can lead to the formation of disulfides and other oxidation products (e.g., sulfinic and sulfonic acids). mdpi.commdpi.com This instability complicates sample collection, storage, and preparation, as the original thiol concentration can be easily altered. mdpi.comresearchgate.net
Low Abundance: Thiols are often present at extremely low concentrations, frequently at parts-per-trillion levels, requiring highly sensitive detection methods and effective sample enrichment steps. mdpi.com
Matrix Effects: Biological fluids, foods, and environmental samples contain a multitude of compounds that can interfere with thiol analysis. mdpi.comresearchgate.net For example, in wine analysis, bisulfite is a common interfering substance that must be managed. acs.org
Chromatographic Difficulties: The active –SH group can cause issues during chromatographic separation, such as peak tailing in gas chromatography (GC). mdpi.com
Innovations in Thiol Analysis:
To address these challenges, researchers have developed several innovative strategies:
Derivatization: To protect the thiol group from oxidation and improve analytical performance, derivatization is a crucial step. researchgate.net Reagents like 4,4′-dithiodipyridine (DTDP) can be used to form stable derivatives that are more amenable to analysis by techniques like HPLC-MS/MS. electrochemsci.orgacs.org This approach not only stabilizes the thiol but can also enhance the sensitivity of the measurement.
Advanced Sample Preparation: Solid-phase extraction (SPE) is a common technique used to isolate and concentrate thiols from complex samples, removing interfering matrix components. acs.org Researchers continue to optimize SPE methods using various sorbents to improve the recovery and cleanup of thiol derivatives. acs.org Another approach involves magnetic solid-phase extraction (MSPE), which uses magnetic nanoparticles for easy separation and pre-concentration of target analytes. researchgate.net
High-Sensitivity Instrumentation: The combination of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has proven to be a robust solution for the quantitative analysis of thiols at ultratrace levels. acs.org The use of stable isotope-labeled internal standards in these methods ensures maximum accuracy and precision. acs.org
Nanoparticle-Based Sensing: Gold nanoparticles (AuNPs) have been utilized in novel sensing strategies. The interaction between AuNPs and thiol compounds can be used to develop colorimetric or fluorescent detection methods with high sensitivity. researchgate.net
Table 2: Challenges and Innovations in Trace-Level Thiol Analysis
| Challenge | Description | Innovative Solution |
|---|---|---|
| Reactivity/Instability | The -SH group is easily oxidized during sample handling and storage, leading to inaccurate measurements. mdpi.commdpi.comresearchgate.net | Derivatization: Converting the thiol to a more stable derivative using reagents like DTDP to prevent oxidation. electrochemsci.orgacs.org |
| Low Concentration | Thiols are often present at ng/L levels, below the detection limits of standard methods. mdpi.com | Sample Enrichment & Sensitive Detection: Using solid-phase extraction (SPE) to concentrate analytes combined with highly sensitive HPLC-MS/MS analysis. acs.org |
| Matrix Interference | Complex sample components can interfere with the detection and quantification of thiols. mdpi.comresearchgate.net | Selective Extraction & Binders: Employing advanced cleanup techniques like SPE and adding reagents (e.g., acetaldehyde) to bind specific interferents like bisulfite. acs.org |
| Chromatographic Issues | The reactive nature of thiols can lead to poor peak shape and separation in chromatography. mdpi.com | Derivatization: Modifying the thiol group to improve its chromatographic behavior and enable better separation and detection. mdpi.com |
Computational and Theoretical Investigations of 4,4 Dimethylcyclohexane 1 Thiol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties by solving the Schrödinger equation. unipd.it For a molecule such as 4,4-dimethylcyclohexane-1-thiol, these methods can elucidate its electronic behavior and predict its reactivity in chemical reactions.
Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure and reactivity of organic molecules, including those containing sulfur. researchgate.net This method is used to calculate global chemical reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, global hardness, and electrophilicity. researchgate.netrsc.org These parameters offer significant insights into the kinetic stability and reactivity of a molecule. nih.gov
For this compound, DFT calculations can be employed to model various reaction mechanisms. For example, in a deprotonation reaction, DFT can map the potential energy surface as a proton is abstracted from the thiol group, identifying the transition state and calculating the activation energy barrier. Similarly, for reactions involving the thiol as a nucleophile, such as a thiol-Michael addition, DFT analysis of the transition states can reveal charge transfer from the thiol to the electrophile. acs.org By analyzing the molecular electrostatic potential (MEP), regions susceptible to nucleophilic and electrophilic attack can be visualized, further predicting reaction outcomes. researchgate.net
| Parameter | Description | Predicted Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; localized on the sulfur atom, suggesting the thiol group is the primary site of nucleophilic reactivity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; a higher energy value suggests lower electrophilicity. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net |
| Chemical Hardness (η) | Resistance to change in electron distribution | Calculated from the HOMO-LUMO gap, it provides another measure of molecular stability. |
| Electrophilicity Index (ω) | Propensity of a species to accept electrons | Quantifies the molecule's electrophilic nature. |
Ab initio methods are quantum chemical calculations that rely on first principles without the inclusion of empirical parameters. unipd.it These methods are particularly valuable for predicting spectroscopic properties, which can aid in the experimental identification and characterization of molecules. aps.org For this compound, ab initio calculations can predict various spectroscopic data.
NMR Spectroscopy: Calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, theoretical chemical shifts can be obtained. These predictions are crucial for distinguishing between different stereoisomers or conformers, as the chemical shift of a nucleus is highly sensitive to its local electronic environment, which differs between axial and equatorial positions on the cyclohexane (B81311) ring.
Vibrational Spectroscopy: Ab initio methods can compute the vibrational frequencies and intensities of infrared (IR) and Raman spectra. For this compound, this would allow for the theoretical identification of characteristic peaks, such as the S-H stretching frequency, which is a key diagnostic band for thiols.
Electronic Spectroscopy: By calculating the energies of electronic transitions, primarily from the HOMO to the LUMO, these methods can predict the absorption wavelengths in UV-Vis spectroscopy.
| Spectroscopic Parameter | Axial-SH Conformer (Predicted) | Equatorial-SH Conformer (Predicted) |
|---|---|---|
| ¹H NMR Shift of H on C1 | ~3.5 ppm | ~2.8 ppm |
| ¹³C NMR Shift of C1 | ~45 ppm | ~50 ppm |
| IR S-H Stretching Frequency | ~2560 cm⁻¹ | ~2555 cm⁻¹ |
Conformational Analysis and Molecular Dynamics Simulations
The flexible nature of the cyclohexane ring means that this compound can exist in multiple conformations. Computational methods are essential for exploring the relative energies of these conformers and the dynamics of their interconversion. sapub.org
Like unsubstituted cyclohexane, this compound adopts a chair conformation as its most stable arrangement to minimize angle and torsional strain. youtube.com The presence of substituents on the ring leads to different potential chair conformers with varying stabilities. The key energetic penalty in substituted cyclohexanes arises from 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org
In this compound, the gem-dimethyl group at the C4 position does not introduce a conformational preference itself, as one methyl group is always axial and the other equatorial. However, the critical factor is the position of the thiol group at C1. The molecule can exist as two primary chair conformers in equilibrium: one with the thiol group in an axial position and one with it in an equatorial position.
The conformer with the equatorial thiol group is predicted to be significantly more stable. libretexts.orgosti.gov This is because an axial thiol group would experience unfavorable 1,3-diaxial steric interactions with the axial hydrogen atoms at the C3 and C5 positions. The equatorial position places the substituent further away from these atoms, resulting in a lower energy and more stable conformation. libretexts.org The energy difference between these conformers can be quantified computationally.
| Conformer | Key Steric Interactions | Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|---|
| Equatorial-SH | Minimal steric strain | 0 (Reference) | >95% |
| Axial-SH | 1,3-diaxial interactions (SH ↔ H) | ~1.1 osti.gov | <5% |
While this compound does not have cis/trans isomers in the traditional sense due to the symmetrically substituted C4 position, the two chair conformers (axial-SH and equatorial-SH) represent the key stereoisomeric forms that rapidly interconvert via a process known as ring flipping.
Molecular dynamics (MD) simulations can be used to model this dynamic process. rsc.orgnih.govmdpi.com By simulating the motion of the atoms over time, MD can provide a detailed picture of the conformational landscape. These simulations can map the energy profile of the ring-flip, which proceeds through higher-energy intermediates like the twist-boat and boat conformations. youtube.com From this profile, the energy barrier for interconversion can be calculated. This barrier determines the rate at which the axial and equatorial forms interconvert at a given temperature. Such simulations are computationally intensive but provide invaluable information on the molecule's flexibility and the timescale of its structural changes. mdpi.com
Predictive Modeling of Synthetic Accessibility and Reaction Outcomes
Computational chemistry is increasingly used not only to analyze existing molecules but also to predict how they can be synthesized. For this compound, predictive models can assess the feasibility of different synthetic routes and anticipate potential outcomes.
Computer-aided synthesis planning tools can perform retrosynthetic analysis, breaking down the target molecule into simpler, commercially available precursors. For this target, a program might suggest disconnections at the C-S bond, proposing a reaction between a 4,4-dimethylcyclohexyl electrophile and a sulfur nucleophile, or vice versa.
Furthermore, quantum chemical models can be used to evaluate the thermodynamics and kinetics of proposed reaction steps. mdpi.com For instance, if considering the synthesis from 4,4-dimethylcyclohexanone, computational models could compare the feasibility of different reduction and thiolation pathways. By calculating the Gibbs free energy change (ΔG) for each proposed reaction, the spontaneity can be predicted. mdpi.com Kinetic modeling, through the calculation of activation energies for competing pathways, can help predict the major and minor products, guiding the choice of reagents and reaction conditions to optimize the yield of the desired product.
Applications of 4,4 Dimethylcyclohexane 1 Thiol in Contemporary Organic Synthesis and Materials Science
Role as a Synthetic Building Block in Complex Molecule Assembly
Detailed searches of chemical literature did not yield specific examples of 4,4-dimethylcyclohexane-1-thiol being employed as a synthetic building block in the assembly of complex molecules. The following subsections reflect this lack of available data.
There is no available research demonstrating the integration of this compound into heterocyclic ring systems. While related compounds such as 2-diazo-5,5-dimethylcyclohexane-1,3-dione have been used in the synthesis of 1,3-oxathiole skeletons, the direct application of the corresponding thiol in forming such heterocyclic structures is not documented.
The use of this compound in the construction of novel frameworks and scaffolds for chemical probes is not described in the current scientific literature. The development of chemical probes often involves the incorporation of specific functional groups that can interact with biological targets or report on their environment; however, this particular thiol has not been documented in such applications.
Catalytic Roles and Coordination Chemistry of Thiols
No specific research has been found detailing the catalytic roles or coordination chemistry of this compound. The general principles of thiol-metal interactions are well-established, but applications involving this specific compound are not present in published studies.
A thorough search of scientific databases did not yield any instances of this compound being used to functionalize materials for heterogeneous catalysis. While the broader field of thiol-functionalized materials in catalysis is an active area of research, specific data for this compound is absent.
There is no evidence in the literature of this compound being utilized in ligand design for transition metal-mediated transformations. The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts, but this specific thiol has not been reported as a ligand in such contexts.
Perspectives and Future Directions in 4,4 Dimethylcyclohexane 1 Thiol Research
Emerging Methodologies in the Synthesis and Functionalization of Cyclic Thiols
The development of novel, efficient, and selective methods for the synthesis and functionalization of cyclic thiols is a cornerstone of future research. Traditional methods for thiol synthesis often involve harsh conditions or the use of odorous and toxic reagents. rsc.org Modern approaches are moving towards milder, more sustainable, and highly functional-group-tolerant reactions.
Thiol-Ene and Thiol-Michael Reactions: The "click" chemistry paradigm, particularly thiol-ene and thiol-Michael reactions, has emerged as a powerful tool for the functionalization of molecules containing thiol groups. nih.govresearchgate.netnih.gov These reactions are characterized by their high efficiency, mild reaction conditions, and high atom economy. nih.govresearchgate.net For a compound like 4,4-Dimethylcyclohexane-1-thiol, these methods open up avenues for conjugation with a wide array of molecules, including polymers, biomolecules, and functional materials. nih.govresearchgate.net The intramolecular version of the thiol-ene reaction also presents a robust strategy for the synthesis of complex sulfur-containing heterocycles. nih.gov
Photochemical Synthesis: Light-mediated reactions are gaining prominence as a green chemistry tool. Photochemical addition of thioacetic acid to cyclic precursors, for example, offers a route to synthesize cyclic thiols. mdpi.com Continuous flow photochemical reactors can enhance the safety and scalability of these processes, as demonstrated in the synthesis of thiomorpholine from cysteamine hydrochloride and vinyl chloride. researchgate.net Such technologies could be adapted for the synthesis of this compound derivatives.
Catalytic Methods: Advances in catalysis are providing new pathways for C–S bond formation. Nickel-catalyzed cross-electrophile coupling of organic halides with "thiol-free" synthons, such as N-thiophthalimides, represents a significant step forward in avoiding the direct use of volatile thiols. rsc.org These methods could be explored for the direct introduction of the 4,4-dimethylcyclohexylthio group onto various scaffolds.
Future research will likely focus on expanding the scope of these emerging methodologies to include a wider range of cyclic thiols, including sterically hindered ones like this compound. The development of stereoselective functionalization reactions will also be a key area of investigation, given the chiral nature of many substituted cyclohexanethiols.
Integration with High-Throughput Screening and Automation in Chemical Synthesis
The integration of automated synthesis platforms and high-throughput screening (HTS) is set to revolutionize the discovery and optimization of functional molecules, including those derived from this compound. nih.gov HTS allows for the rapid testing of large libraries of compounds for specific properties or biological activities. nih.gov
Automated Synthesis: Automated synthesizers, which have been highly successful in peptide synthesis, are increasingly being adapted for small molecule synthesis. nih.gov These systems can perform parallel reactions, purifications, and analyses, significantly accelerating the synthesis of compound libraries. For this compound, this means that a diverse range of derivatives can be synthesized and screened in a fraction of the time required by traditional methods.
HTS in Materials and Biological Sciences: Thiol-ene click chemistry is particularly well-suited for HTS methodologies. For instance, HTS has been employed to screen libraries of polymers synthesized via thiol-ene reactions to identify promising candidates for bone adhesives. harvard.edusemanticscholar.org This approach could be used to explore the potential of this compound as a monomer or modifying agent in the development of new materials with tailored properties. In drug discovery, HTS assays have been developed to evaluate the reactivity of compounds with thiols, which is crucial for identifying potential covalent inhibitors or flagging compounds with off-target reactivity. nih.gov
The table below illustrates the potential application of HTS to a library of compounds derived from this compound.
| Derivative of this compound | Potential Application | HTS Assay | Potential Outcome |
| Acrylate Ester Conjugate | Polymer Synthesis | Microarray-based cell adhesion assay | Identification of biocompatible polymers |
| Maleimide Adduct | Covalent Enzyme Inhibition | Fluorescence-based enzyme activity assay | Discovery of potent and selective inhibitors |
| Conjugate with a Fluorophore | Biological Imaging | High-content cellular imaging | Visualization of subcellular localization |
Future efforts in this area will likely focus on developing more sophisticated and miniaturized HTS platforms, as well as integrating artificial intelligence and machine learning algorithms to guide the design of compound libraries and predict the outcomes of screening experiments.
Advancements in Theoretical Chemistry for Predicting Complex Thiol Behaviors
Theoretical and computational chemistry provides invaluable insights into the structure, reactivity, and properties of molecules, often guiding experimental work. nih.gov For complex thiols like this compound, computational methods can elucidate conformational preferences, predict reaction pathways, and explain observed chemical behaviors.
Predicting pKa Values and Reactivity: Density functional theory (DFT) calculations have been successfully used to predict the pKa values of a wide range of thiols in different solvents. acs.orgrsc.org The pKa is a critical parameter that governs the nucleophilicity of the thiol group. Accurate pKa prediction can help in designing reactions and understanding the behavior of thiols in biological systems. nih.gov For this compound, theoretical calculations can determine how the gem-dimethyl groups influence the acidity of the thiol proton.
Conformational Analysis: The cyclohexane (B81311) ring can exist in various conformations, such as chair, boat, and twist-boat. The orientation of the thiol group (axial vs. equatorial) can significantly impact its reactivity. osti.gov Computational studies can determine the relative energies of these conformers and the energy barriers for their interconversion, providing a detailed picture of the molecule's dynamic behavior.
Modeling Reaction Mechanisms: Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. For instance, DFT analysis of the thiol-Michael addition transition states has revealed significant charge transfer from the thiol nucleophile to the Michael acceptor. acs.org Such studies can be applied to reactions involving this compound to understand its reactivity profile and to design more efficient synthetic routes.
The table below summarizes key properties of cyclohexanethiol that can be investigated using theoretical methods.
| Property | Computational Method | Significance |
| Conformational Energy | DFT, Ab initio | Determines the most stable 3D structure and the axial/equatorial preference of the thiol group. osti.gov |
| pKa | DFT with solvation models | Predicts the acidity of the thiol and its nucleophilicity in different environments. acs.orgrsc.org |
| Reaction Transition States | DFT | Elucidates reaction mechanisms and predicts reaction rates. acs.org |
| Spectroscopic Properties | Time-Dependent DFT | Aids in the interpretation of experimental spectra (e.g., NMR, IR). |
Future advancements in computational hardware and algorithms will enable more accurate and complex simulations, including the explicit modeling of solvent effects and the study of enzymatic reactions involving thiols.
Exploration of Novel Roles in Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding chemical research and industrial processes. Thiols and their derivatives have the potential to play significant roles in the development of more sustainable chemical processes.
Green Solvents and Catalysis: The use of environmentally benign solvents is a key aspect of green chemistry. Deep eutectic solvents (DESs) have been shown to be effective media for radical-mediated hydrothiolation reactions, with the added benefit of being recyclable. semanticscholar.org Exploring the use of this compound in such green solvent systems could lead to more sustainable synthetic methods.
Bio-based Feedstocks: The development of synthetic routes from renewable resources is a major goal of sustainable chemistry. While this compound is not directly derived from biomass, the functionalization of bio-based molecules with this thiol could lead to new materials with a reduced environmental footprint. For example, the covalent linkage of thiols to unsaturated bio-based polyesters via Michael addition has been demonstrated. mdpi.com
Applications in Environmental Remediation: Thiols can strongly bind to heavy metals. This property can be exploited in the development of materials for environmental remediation. High-throughput computational screening of metal-organic frameworks (MOFs) has been used to identify materials with high capacity and selectivity for capturing thiols from the air. acs.org Conversely, materials functionalized with this compound could potentially be designed for the capture of heavy metal pollutants from water.
The pursuit of sustainability will continue to be a major driver of chemical research. Future work in this area will likely involve the life cycle assessment of chemical processes involving this compound and the design of new applications that contribute to a circular economy.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4,4-Dimethylcyclohexane-1-thiol, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves nucleophilic substitution of 4,4-dimethylcyclohexyl precursors (e.g., halides or sulfonates) with thiolating agents like thiourea or sodium hydrosulfide. Reaction optimization includes solvent selection (polar aprotic solvents like DMF enhance nucleophilicity), temperature control (60–100°C), and inert atmospheres to prevent oxidation of the thiol group . Purification via column chromatography or distillation under reduced pressure minimizes disulfide byproducts.
- Key Data : Yield improvements (e.g., from 45% to 72%) are observed when using phase-transfer catalysts like tetrabutylammonium bromide in biphasic systems .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
- Methodology :
- ¹H/¹³C NMR : The thiol proton (SH) appears as a broad singlet at ~1.3–1.5 ppm (CDCl₃), while methyl groups on C4 exhibit splitting due to cyclohexane chair conformations. ¹³C signals for C1 (thiol-bearing carbon) are deshielded (~35–40 ppm) .
- IR : Strong S-H stretch at 2550–2600 cm⁻¹; absence of C=O or O-H bands helps rule out oxidized derivatives .
- Mass Spectrometry : Molecular ion peak at m/z 158 (C₈H₁₄S) with fragmentation patterns showing loss of SH (m/z 123) .
Advanced Research Questions
Q. How do steric effects from the 4,4-dimethyl group influence thiol reactivity in click chemistry or metal coordination studies?
- Methodology : Steric hindrance reduces accessibility of the thiol group, impacting reaction kinetics. For example:
- Click Chemistry : Thiol-ene reactions with maleimides or acrylates show slower kinetics compared to unsubstituted cyclohexanethiols. Kinetic studies (UV-Vis monitoring) reveal rate constants (k) reduced by 30–50% .
- Metal Coordination : X-ray crystallography of Pd(II) complexes demonstrates weaker binding (longer Pd-S bonds: 2.35 Å vs. 2.28 Å in unhindered analogs) due to restricted geometry .
Q. How can computational models (DFT, MD) predict the conformational stability of this compound in solution?
- Methodology :
- DFT Calculations : Optimize chair and twist-boat conformers at the B3LYP/6-311+G(d,p) level. Energy differences (ΔG) indicate chair conformers dominate (>95% population) due to minimized 1,3-diaxial interactions .
- Molecular Dynamics (MD) : Simulate solvation in toluene or water (AMBER force field) to assess solvent-driven conformational shifts. Toluene stabilizes chair forms, while water induces slight puckering .
Q. What strategies resolve contradictions in reported pKa values for this compound across studies?
- Methodology :
- Triangulation : Compare potentiometric titrations (aqueous vs. mixed solvents), computational pKa predictions (COSMO-RS), and UV-Vis assays. Discrepancies often arise from solvent polarity effects (e.g., pKa ≈ 10.2 in water vs. 9.5 in DMSO) .
- Error Analysis : Validate purity via HPLC (≥98%) and control for autoxidation by working under argon. Reproducibility across labs improves when using standardized buffers .
Q. How does this compound interact with biological membranes, and what are the implications for toxicity studies?
- Methodology :
- Liposome Permeability Assays : Fluorescence quenching of carboxyfluorescein-loaded liposomes shows moderate permeability (Papp ≈ 1.2 × 10⁻⁶ cm/s), suggesting limited bioaccumulation .
- QSAR Models : Correlate logP (2.8) with acute toxicity (LD₅₀ ≈ 450 mg/kg in rodents) to predict environmental risks. Compare with structurally similar thiols (e.g., cyclohexanethiols) for trend validation .
Methodological Guidelines for Researchers
- Experimental Design : Use fractional factorial designs to optimize synthesis parameters (e.g., temperature, catalyst loading) while minimizing trials .
- Data Validation : Cross-reference spectral data with databases (NIST Chemistry WebBook, PubChem) to confirm compound identity .
- Contradiction Resolution : Apply Bayesian statistical models to weigh evidence from conflicting studies, prioritizing datasets with rigorous controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
